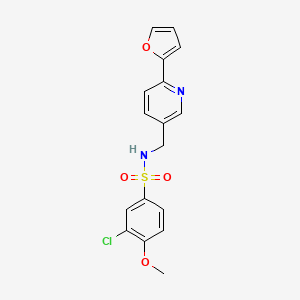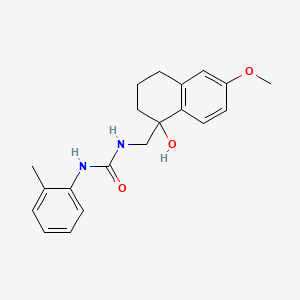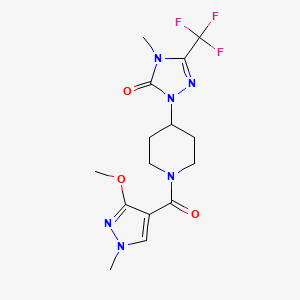
1-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic structures such as pyrazole, piperidine, and triazole. These structures are commonly found in compounds with significant pharmacological potential .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For instance, the synthesis of pyrazole and triazole derivatives can be achieved through the reaction of various starting materials such as oxalates, hydrazine hydrate, and carboxylic acids in the presence of catalysts . The synthesis of complex molecules like the one may involve similar strategies, utilizing key intermediates and optimizing reaction conditions to achieve the desired product.
Molecular Structure Analysis
The molecular structure of the compound is characterized by the presence of a pyrazole ring, which is known to be a core structure in many pharmacologically active molecules. The methoxy and trifluoromethyl groups attached to the core structure could influence the molecule's electronic properties and, consequently, its reactivity and interaction with biological targets .
Chemical Reactions Analysis
Compounds containing pyrazole and triazole rings are amenable to various chemical reactions, which can be used to further modify the molecule and tailor its properties. For example, the addition-rearrangement reactions of isocyanates with methoxy-substituted pyrans can lead to functionalized piperidones . Similarly, the compound may undergo reactions that allow for the selective modification of its structure to enhance its biological activity or alter its physical and chemical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would be influenced by its functional groups and molecular geometry. The presence of a methoxy group could affect the compound's solubility and hydrogen bonding capacity, while the trifluoromethyl group could impart lipophilicity, which is often associated with better membrane permeability . The molecular docking studies mentioned in the synthesis of related compounds suggest that these structural features can be crucial for the interaction with biological targets, such as enzymes .
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Research on compounds with structural similarities, such as those involving pyrazole, piperidine, and triazole rings, provides insights into synthetic pathways and chemical reactivities. For instance, a study by Kryl'skiĭ et al. (2010) demonstrates three-component condensation involving pyrazole derivatives, offering a foundation for synthesizing complex molecules like the one (Kryl'skiĭ, Shikhaliev, & Chuvashlev, 2010). Similarly, Shevchuk et al. (2012) describe the synthesis of (1H-azol-1-yl)piperidines, which may offer insights into the manipulation of piperidine and azole structures (Shevchuk, Liubchak, Nazarenko, Yurchenko, Volochnyuk, Grygorenko, & Tolmachev, 2012).
Antimicrobial Activities
Compounds containing triazole and pyrazole rings have been explored for their antimicrobial properties. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and assessed their antimicrobial activities, indicating potential applications in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Molecular Docking and Biological Activities
Investigations into the biological activities of compounds featuring pyrazole, piperidine, and triazole moieties through molecular docking studies reveal their potential interactions with biological targets. Research by Shim et al. (2002) on the antagonist activities of related compounds provides insights into the design and optimization of molecules for targeted biological effects (Shim, Welsh, Cartier, Edwards, Howlett, 2002).
Propriétés
IUPAC Name |
2-[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N6O3/c1-21-8-10(11(19-21)27-3)12(25)23-6-4-9(5-7-23)24-14(26)22(2)13(20-24)15(16,17)18/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWRHUCFRWHORW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)N3C(=O)N(C(=N3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

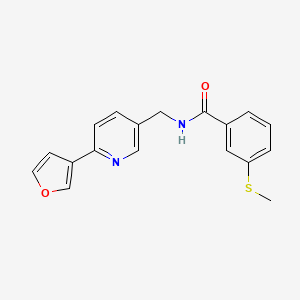
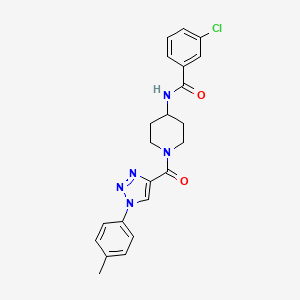
![Methyl 2'-amino-7'-methyl-6'-(3-morpholin-4-ylpropyl)-2,5'-dioxospiro[1H-indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2526273.png)
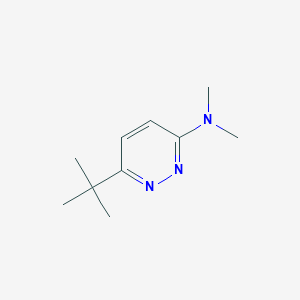
![5-chloro-N-[2-methyl-4-(morpholin-4-yl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2526277.png)

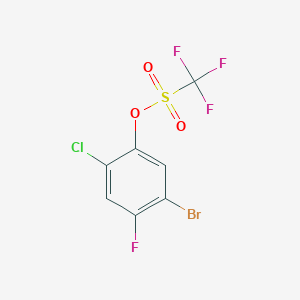
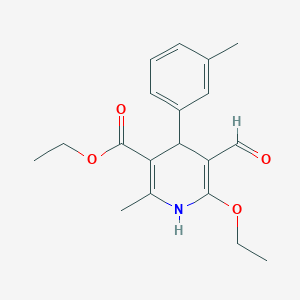
![2-[4-[[(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoyl]oxymethyl]phenyl]acetic acid](/img/structure/B2526284.png)
